molecular formula C22H24ClN3O3 B11420864 2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid

2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid

Cat. No.: B11420864
M. Wt: 413.9 g/mol
InChI Key: OXKAFEZBEKUQSV-UHFFFAOYSA-N
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Description

2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid is a complex organic compound featuring an adamantane moiety, a pyridazinone ring, and a phenylacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the hydrogenation of dicyclopentadiene, followed by functionalization to introduce the desired substituents.

    Synthesis of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives, with diketones or keto acids under acidic or basic conditions.

    Coupling Reactions: The adamantane derivative and the pyridazinone ring are coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Phenylacetic Acid Group: This final step involves the attachment of the phenylacetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting the keto group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structural features suggest potential applications in drug design, particularly as inhibitors or modulators of specific enzymes or receptors. Its adamantane moiety is known for enhancing the lipophilicity and membrane permeability of drug molecules.

Medicine

In medicine, derivatives of this compound could be explored for their antiviral, antibacterial, or anticancer properties. The presence of the adamantane group is particularly noteworthy, as it is a common feature in antiviral drugs like amantadine.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of 2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety could enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane moiety.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.

    Rimantadine: Another antiviral drug with a similar structure.

Uniqueness

Compared to these compounds, 2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid is unique due to the presence of the pyridazinone ring and the phenylacetic acid group. These additional functional groups could confer distinct biological activities and chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

2-[4-[[1-(1-adamantyl)-5-chloro-6-oxopyridazin-4-yl]amino]phenyl]acetic acid

InChI

InChI=1S/C22H24ClN3O3/c23-20-18(25-17-3-1-13(2-4-17)8-19(27)28)12-24-26(21(20)29)22-9-14-5-15(10-22)7-16(6-14)11-22/h1-4,12,14-16,25H,5-11H2,(H,27,28)

InChI Key

OXKAFEZBEKUQSV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NC5=CC=C(C=C5)CC(=O)O)Cl

Origin of Product

United States

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